Dinoterb acetate chemical properties and structure
Dinoterb acetate chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of Dinoterb Acetate
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate), a dinitrophenol herbicide derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its chemical nature, provides actionable experimental protocols grounded in established analytical principles, and offers predictive insights where experimental data is not publicly available. Every piece of information is contextualized to support practical laboratory application and further research.
Core Chemical Identity and Structure
Dinoterb acetate is the acetic acid ester of Dinoterb, a potent herbicide. The addition of the acetyl group modifies its physicochemical properties, such as polarity and volatility, which can influence its environmental fate and biological uptake.
Systematic Identification: The unequivocal identification of a chemical entity is paramount for regulatory compliance, patent application, and scientific communication. Dinoterb acetate is systematically identified by several key descriptors, summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (2-tert-butyl-4,6-dinitrophenyl) acetate | [1] |
| CAS Number | 3204-27-1 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |
| Molecular Weight | 282.25 g/mol | [1] |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1[O-])[O-])C(C)(C)C | [1] |
| InChIKey | BMJYKXALMDAIEG-UHFFFAOYSA-N | [1] |
| Synonyms | 2-tert-Butyl-4,6-dinitrophenyl acetate, Dinoterbe acetate | [1] |
The structure features a benzene ring substituted with two nitro groups (-NO₂) ortho and para to the ester linkage, and a sterically hindering tert-butyl group (-C(CH₃)₃) also ortho to the ester. This specific arrangement of functional groups dictates its chemical reactivity and biological activity.
Caption: Chemical structure of (2-tert-butyl-4,6-dinitrophenyl) acetate.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing formulation strategies, predicting environmental distribution, and developing analytical methods. Notably, specific experimental data for Dinoterb acetate's melting point, boiling point, and solubility are not widely reported in the public domain.[3] The data presented below includes experimentally determined values for the parent compound, Dinoterb, to provide context, alongside computed values for Dinoterb acetate.
| Property | Value (Dinoterb Acetate) | Value (Dinoterb - Parent Cmpd.) | Rationale & Implications |
| Physical State | Solid (predicted) | Pale Yellow Solid[4] | Dinitrophenols are typically crystalline solids at room temperature. |
| Melting Point | Data not available[3] | 126 °C[4] | The addition of the acetyl group may alter the crystal lattice, likely resulting in a different melting point. |
| Boiling Point | Data not available[3] | Decomposes above 220 °C[5] | High molecular weight and polarity suggest thermal decomposition before boiling under atmospheric pressure. |
| Water Solubility | Data not available[3] | 4.5 mg/L (at 20°C, pH 5)[5] | Esterification typically decreases water solubility. Dinoterb acetate is expected to have very low aqueous solubility. |
| Organic Solubility | Data not available[3] | Soluble in ethyl acetate, cyclohexane, DMSO (~200 g/kg)[4] | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |
| LogP (Octanol-Water) | 3.0 (Computed)[6] | 3.4 (Experimental)[5] | A high LogP value indicates a lipophilic nature, suggesting potential for bioaccumulation in fatty tissues. |
Spectroscopic and Chromatographic Profile
Structural elucidation and quantification rely on a combination of spectroscopic and chromatographic techniques. While a full experimental dataset for Dinoterb acetate is not publicly available, this section provides the available mass spectrometry data, predictive analyses for NMR and IR spectroscopy, and a Kovats index for gas chromatography.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and elucidating structure through fragmentation analysis.
-
GC-MS (Electron Ionization): The NIST Mass Spectrometry Data Center provides GC-MS data for Dinoterb acetate.[1]
-
Molecular Ion [M]⁺: Expected at m/z 282.
-
Key Fragments: A prominent peak is observed at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺, which is a characteristic fragment from the cleavage of the ester bond.[1] This is a primary diagnostic peak. Another significant fragment likely arises from the loss of ketene (CH₂=C=O) from the molecular ion to give the de-acetylated Dinoterb phenol ion at m/z 240. Further fragmentation of the Dinoterb structure is also expected.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the cornerstone of structural determination for organic molecules. In the absence of experimental spectra, a predicted spectrum based on established chemical shift principles provides a valuable reference for researchers.
-
¹H NMR (Predicted, based on structure in CDCl₃):
-
~8.6-8.8 ppm (1H, d): Aromatic proton ortho to a nitro group and meta to the ester.
-
~8.2-8.4 ppm (1H, d): Aromatic proton ortho to a nitro group and ortho to the tert-butyl group.
-
~2.4 ppm (3H, s): Methyl protons of the acetate group.
-
~1.4 ppm (9H, s): Protons of the tert-butyl group.
-
-
¹³C NMR (Predicted, based on structure in CDCl₃):
-
~168 ppm: Carbonyl carbon of the ester.
-
~140-150 ppm: Aromatic carbons attached to the nitro and ester groups.
-
~120-130 ppm: Aromatic carbons bearing protons.
-
~35 ppm: Quaternary carbon of the tert-butyl group.
-
~30 ppm: Methyl carbons of the tert-butyl group.
-
~21 ppm: Methyl carbon of the acetate group.
-
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum of Dinoterb acetate would be dominated by the following characteristic absorptions:
-
~3100 cm⁻¹: Aromatic C-H stretching.
-
~2970 cm⁻¹: Aliphatic C-H stretching (from tert-butyl and acetyl methyl groups).
-
~1770 cm⁻¹ (strong, sharp): C=O stretching of the phenyl acetate ester. This is a key diagnostic peak.
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (strong, sharp): Asymmetric and symmetric N-O stretching of the nitro groups, respectively.
-
~1200 cm⁻¹ (strong): C-O stretching of the ester.
Chromatographic Data
-
Kovats Retention Index: A semi-standard non-polar Kovats retention index of 1943 has been reported, which is useful for identification in gas chromatography methods.[1]
Synthesis and Mechanism of Action
Synthetic Pathway
Dinoterb acetate is prepared via a two-step synthesis starting from 2-tert-butylphenol.
Caption: Two-step synthesis of Dinoterb Acetate from 2-tert-butylphenol.
Step-by-Step Protocol: Acetylation of Dinoterb (Representative Method)
This protocol is adapted from standard procedures for the acetylation of substituted phenols and should be optimized for specific laboratory conditions.[9]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Dinoterb (1.0 eq) in a suitable solvent such as acetone or dichloromethane.
-
Base Addition: Add a base (e.g., potassium carbonate, 2.0 eq, or triethylamine, 1.5 eq) to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Acetylating Agent: Slowly add the acetylating agent, such as acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq), to the stirring mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If using a water-immiscible solvent, transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Dinoterb acetate.
Mechanism of Action
Dinoterb acetate itself is likely a pro-herbicide. In the environment or within the target organism, it is expected to be hydrolyzed back to its parent compound, Dinoterb. The herbicidal and toxicological activity is attributed to Dinoterb's ability to act as an uncoupler of oxidative phosphorylation .[5]
-
Disruption of Proton Gradient: Dinoterb, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it picks up a proton, diffuses back across the membrane into the matrix, and releases the proton.
-
Energy Dissipation: This process effectively shuttles protons back into the mitochondrial matrix, bypassing ATP synthase. The energy stored in the proton gradient, which is normally used to generate ATP, is instead dissipated as heat.
-
Cellular Consequence: The cell rapidly depletes its energy reserves, leading to metabolic collapse and cell death.[5]
Analytical Methodologies
Robust and validated analytical methods are crucial for quality control, residue analysis, and toxicological studies. Based on the compound's structure and available data, both HPLC and GC-MS are suitable techniques.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed based on a reverse-phase separation approach suitable for polar aromatic compounds.
Objective: To achieve baseline separation and quantification of Dinoterb acetate.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column).[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Rationale: The phosphoric acid in the mobile phase ensures that any residual phenolic compounds are protonated, leading to sharp, symmetrical peaks. The gradient elution allows for efficient separation from both more polar and less polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for confirmation of identity and for trace-level analysis in complex matrices, leveraging the compound's volatility.
Objective: To confirm the identity and quantify Dinoterb acetate using its mass spectrum and retention time.
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-350 for qualitative analysis.
-
Selected Ion Monitoring (SIM): Monitor ions m/z 282, 240, and 43 for quantitative analysis.
-
Caption: General analytical workflow for the determination of Dinoterb Acetate.
Safety and Hazard Profile
Dinoterb acetate is classified as a highly hazardous substance. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).
-
GHS Classification:
-
H300: Fatal if swallowed (Acute Toxicity, Oral, Category 2).[1]
-
H311: Toxic in contact with skin (Acute Toxicity, Dermal, Category 3).[1]
-
H360: May damage fertility or the unborn child (Reproductive Toxicity, Category 1B).[1]
-
H410: Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[1]
-
-
Handling Precautions: Use a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust or vapors and prevent skin contact.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
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